molecular formula C13H10ClN3 B8512587 6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8512587
M. Wt: 243.69 g/mol
InChI Key: YAPIAFFFLXKOFJ-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

A mixture of (2,6-dichloropyridin-3-yl)(phenyl)methanone (0.7 g, 2.776 mmol) and methyl hydrazine (0.256 g, 5.553) in methanol (7 mL) was heated at 90° C. in a sealed tube for 4 h. The reaction mixture was concentrated under reduced pressure and diethyl ether was added. The organic layer was washed with an excess of water, followed by brine and dried over Na2SO4. Concentration of the organic layer furnished the crude product as a pale yellow solid. The product was purified by column chromatography (5% EtOAc in hexane) to yield the title compound (0.455 g, 68%) as a white solid. [1H-NMR (CDCl3, 300 MHz) δ 8.26 (d, 2H), 7.91 (m, 2H), 7.56-7.39 (m, 3H), 7.18 (d, 1H), 4.18 (s, 3H); HPLC RtA=5.880 min. (97%); LCMS RtC=1.990 min; [M+H]+=244.0; Mp=94-96° C.]
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)=[CH:6][CH:5]=[C:4]([Cl:16])[N:3]=1.[CH3:17][NH:18][NH2:19]>CO>[Cl:16][C:4]1[N:3]=[C:2]2[N:18]([CH3:17])[N:19]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C(=O)C1=CC=CC=C1)Cl
Name
methyl hydrazine
Quantity
0.256 g
Type
reactant
Smiles
CNN
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and diethyl ether
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic layer was washed with an excess of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the organic layer furnished the crude product as a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (5% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(N=C2C2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.455 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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